molecular formula C6H3BrF3N B1381866 2-Bromo-4-(difluoromethyl)-3-fluoropyridine CAS No. 1806770-16-0

2-Bromo-4-(difluoromethyl)-3-fluoropyridine

Cat. No.: B1381866
CAS No.: 1806770-16-0
M. Wt: 225.99 g/mol
InChI Key: BNIRFNNAOGXYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(difluoromethyl)-3-fluoropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and difluoromethyl groups attached to a pyridine ring.

Chemical Reactions Analysis

2-Bromo-4-(difluoromethyl)-3-fluoropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Bromo-4-(difluoromethyl)-3-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethyl)-3-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

2-Bromo-4-(difluoromethyl)-3-fluoropyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which can provide distinct reactivity and selectivity in various chemical reactions and applications.

Properties

IUPAC Name

2-bromo-4-(difluoromethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-5-4(8)3(6(9)10)1-2-11-5/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIRFNNAOGXYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(difluoromethyl)-3-fluoropyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(difluoromethyl)-3-fluoropyridine
Reactant of Route 3
2-Bromo-4-(difluoromethyl)-3-fluoropyridine
Reactant of Route 4
2-Bromo-4-(difluoromethyl)-3-fluoropyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-(difluoromethyl)-3-fluoropyridine
Reactant of Route 6
2-Bromo-4-(difluoromethyl)-3-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.